molecular formula C12H16NO2+ B15133510 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium CAS No. 32749-01-2

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium

Cat. No.: B15133510
CAS No.: 32749-01-2
M. Wt: 206.26 g/mol
InChI Key: AWOUIWVQSFMVNU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl iodide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or xylene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinolinium derivatives.

    Reduction: Reduction reactions can convert it back to the parent isoquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinolinium derivatives.

    Reduction: Parent isoquinoline.

    Substitution: Various substituted isoquinolinium derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the isoquinolinium core play crucial roles in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-2-methylisoquinoline

Uniqueness

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

32749-01-2

Molecular Formula

C12H16NO2+

Molecular Weight

206.26 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C12H16NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-8H,4-5H2,1-3H3/q+1

InChI Key

AWOUIWVQSFMVNU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC

Origin of Product

United States

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